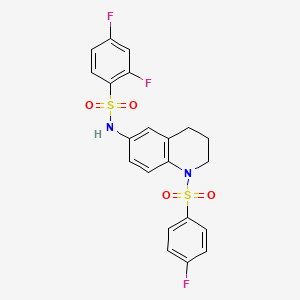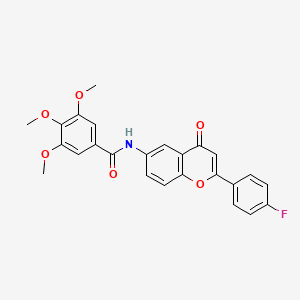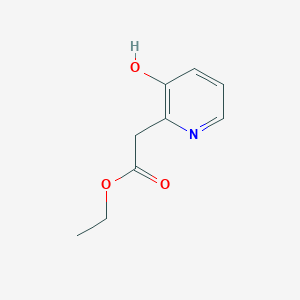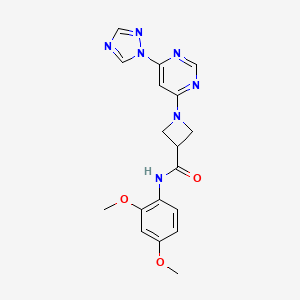
1-(4-chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is an organic compound that belongs to the imidazole family This compound is characterized by the presence of a chlorophenyl group, an ethylsulfanyl group, and a nitrophenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Substituents: The chlorophenyl, ethylsulfanyl, and nitrophenyl groups can be introduced through nucleophilic substitution reactions. For example, the chlorophenyl group can be introduced using 4-chlorobenzyl chloride, while the ethylsulfanyl group can be introduced using ethylthiol in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the imidazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.
Chemical Biology: It can serve as a probe to study enzyme activities or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole
- 1-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-(4-nitrophenyl)-1H-imidazole
- 1-(4-Bromophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole
Uniqueness: 1-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring. The presence of the ethylsulfanyl group provides distinct chemical reactivity compared to similar compounds with different substituents. Additionally, the position of the nitrophenyl group can influence the compound’s electronic properties and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-ethylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-2-24-17-19-11-16(12-4-3-5-15(10-12)21(22)23)20(17)14-8-6-13(18)7-9-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHPULOTOTVTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2658245.png)

![N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2658247.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)
![1-(Propan-2-yl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2658249.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2658253.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2658262.png)

![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2658264.png)
![N-benzyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2658265.png)
